5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
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Overview
Description
5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features an indole moiety, a naphthyl group, and a pyrazolo[1,5-C][1,3]benzoxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various chlorinating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various chlorinating agents. Reaction conditions often involve refluxing in methanol or other solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted indole and naphthyl derivatives, as well as quinone and reduced indole compounds .
Scientific Research Applications
5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics
Mechanism of Action
The mechanism of action of 5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors, leading to biological effects such as apoptosis induction in cancer cells and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 3-(1-Naphthoyl)indole and 1-[2-(1H-Indol-3-yl)ethyl]-4-acetyl-3-hydroxy-5-phenyl-1H-pyrrole-2(5H)-one share structural similarities with 5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
Naphthyl Derivatives: Compounds containing the naphthyl group, such as 3-(1-Naphthoyl)indole, also exhibit similar chemical properties
Uniqueness
The uniqueness of this compound lies in its combination of the indole, naphthyl, and pyrazolo[1,5-C][1,3]benzoxazine moieties, which confer distinct electronic and steric properties that are not commonly found in other compounds .
Properties
CAS No. |
303104-38-3 |
---|---|
Molecular Formula |
C30H21Cl2N3O2 |
Molecular Weight |
526.4 g/mol |
IUPAC Name |
1-[3-(7,9-dichloro-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)indol-1-yl]ethanone |
InChI |
InChI=1S/C30H21Cl2N3O2/c1-17(36)34-16-24(22-8-4-5-9-27(22)34)30-35-28(23-13-21(31)14-25(32)29(23)37-30)15-26(33-35)20-11-10-18-6-2-3-7-19(18)12-20/h2-14,16,28,30H,15H2,1H3 |
InChI Key |
ZGESPRDTYCSNQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3N4C(CC(=N4)C5=CC6=CC=CC=C6C=C5)C7=C(O3)C(=CC(=C7)Cl)Cl |
Origin of Product |
United States |
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